Topological Polar Surface Area (TPSA) Differentiates CNS Permeability Potential Among Quinoline‑Propylamine Regioisomers
The 5‑substituted regioisomer 3‑(quinolin‑5‑yl)propan‑1‑amine exhibits a computed TPSA of 38.9 Ų [1]. All mono‑amino quinoline‑propylamine regioisomers (5‑, 6‑, 7‑, 8‑) share an identical heavy‑atom composition and therefore identical TPSA (38.9 Ų); this parameter does not differentiate within the regioisomeric series. However, TPSA below 60 Ų is a widely accepted threshold for passive blood‑brain barrier penetration [2], placing the entire subclass — including the 5‑isomer — within CNS‑accessible chemical space. In contrast, quinoline‑propylamine analogs bearing an additional polar substituent (e.g., hydroxyl, carboxyl) routinely exceed TPSA of 60 Ų and are excluded from CNS programs. This TPSA‑based classification allows procurement teams to filter building‑block libraries for neuroscience‑focused discovery without requiring individual permeability assays [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and CNS permeability classification |
|---|---|
| Target Compound Data | TPSA = 38.9 Ų; XLogP3 = 1.9 |
| Comparator Or Baseline | CNS‑penetrant threshold: TPSA ≤ 60 Ų (class‑level benchmark); non‑CNS quinoline‑propylamine analogs with added polar groups: TPSA > 60 Ų |
| Quantified Difference | Target TPSA is 21.1 Ų below the 60 Ų CNS‑penetration threshold; XLogP3 of 1.9 falls within the optimal CNS range (1–3) [2] |
| Conditions | Computed properties (PubChem/Cactvs); CNS permeability inference based on the widely cited TPSA/LogP model [2] |
Why This Matters
For procurement in CNS‑oriented medicinal chemistry programs, the TPSA/XLogP3 combination provides a pre‑screening filter that justifies selecting this compound over more polar quinoline‑alkylamine alternatives that are predicted to have negligible brain exposure.
- [1] PubChem Compound Summary for CID 53417283, 3-(Quinolin-5-yl)propylamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53417283 (accessed Apr 2026). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
